Methyl 4-bromo-3-oxopentanoate
Overview
Description
Methyl 4-bromo-3-oxopentanoate: is an organic compound with the molecular formula C6H9BrO3. It is a brominated ester, often used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-oxopentanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-oxopentanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Substitution: Depending on the nucleophile, products can include methyl 4-hydroxy-3-oxopentanoate or methyl 4-amino-3-oxopentanoate.
Reduction: Methyl 4-bromo-3-hydroxypentanoate.
Oxidation: Methyl 4-bromo-3-oxopentanoic acid.
Scientific Research Applications
Methyl 4-bromo-3-oxopentanoate is widely used in scientific research due to its reactivity and versatility. Some applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of antiviral and antibacterial agents.
Industry: this compound is used in the production of herbicides and insecticides.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-oxopentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The carbonyl group (C=O) can participate in various reactions, including reductions and oxidations, due to its electrophilic nature. These properties allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse chemical transformations.
Comparison with Similar Compounds
Methyl 4-bromo-3-oxopentanoate can be compared with other similar compounds, such as:
Methyl 3-bromo-4-oxopentanoate: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.
Methyl 4-chloro-3-oxopentanoate: The chlorine atom provides different reactivity compared to bromine, affecting the compound’s behavior in chemical reactions.
Methyl 4-fluoro-3-oxopentanoate: The fluorine atom’s high electronegativity influences the compound’s reactivity and stability.
Uniqueness: this compound is unique due to the presence of the bromine atom, which is a good leaving group, enhancing its reactivity in substitution reactions. This property makes it a valuable intermediate in the synthesis of various organic compounds.
Properties
IUPAC Name |
methyl 4-bromo-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBQTGAZENNMLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431178 | |
Record name | METHYL 4-BROMO-3-OXOPENTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105983-77-5 | |
Record name | Methyl 4-bromo-3-oxopentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105983-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYL 4-BROMO-3-OXOPENTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentanoic acid, 4-bromo-3-oxo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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